N-[(S)-(2-diphenylphosphanylphenyl)-naphthalen-1-ylmethyl]-2-methylpropane-2-sulfinamide
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Overview
Description
N-{2-(diphenylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide is a complex organic compound that features a unique combination of phosphanyl, phenyl, naphthyl, and sulfinamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-(diphenylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the phosphanyl and naphthyl intermediates, followed by their coupling under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability. The use of high-purity reagents and stringent control of reaction parameters are crucial to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
N-{2-(diphenylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding phosphine or amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, often facilitated by catalysts or under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, copper complexes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce phosphine or amine derivatives.
Scientific Research Applications
N-{2-(diphenylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes for catalytic processes.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to interact with specific biological targets.
Industry: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism by which N-{2-(diphenylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, binding to metal centers in catalytic processes, or interact with biological macromolecules to modulate their activity. The pathways involved often include coordination chemistry mechanisms and specific binding interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phosphanyl and sulfinamide derivatives, such as:
- N-{2-(diphenylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide
- N-{2-(diphenylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide
Uniqueness
What sets N-{2-(diphenylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide apart is its unique combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in specialized applications such as catalysis and materials science, where specific structural features are crucial for performance.
Properties
Molecular Formula |
C33H32NOPS |
---|---|
Molecular Weight |
521.7 g/mol |
IUPAC Name |
N-[(2-diphenylphosphanylphenyl)-naphthalen-1-ylmethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C33H32NOPS/c1-33(2,3)37(35)34-32(29-23-14-16-25-15-10-11-21-28(25)29)30-22-12-13-24-31(30)36(26-17-6-4-7-18-26)27-19-8-5-9-20-27/h4-24,32,34H,1-3H3 |
InChI Key |
ZEKRYLFTCRWHOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)S(=O)NC(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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